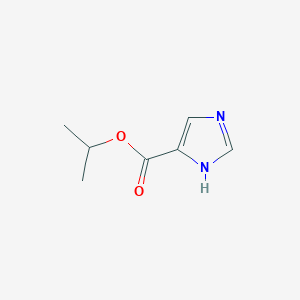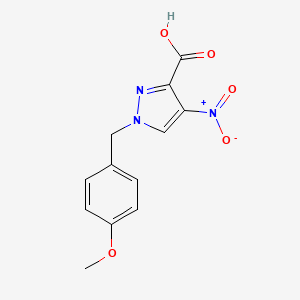
2-Chloro-N-(4-methoxybenzyl)-N-methylquinazolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(4-methoxybenzyl)-N-methylquinazolin-4-amine is a chemical compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(4-methoxybenzyl)-N-methylquinazolin-4-amine typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the reaction of anthranilic acid with formamide, followed by cyclization.
Chlorination: The quinazoline core is then chlorinated using reagents such as phosphorus oxychloride (POCl3) to introduce the chloro group at the 2-position.
Substitution Reaction: The chlorinated quinazoline is reacted with (4-methoxy-benzyl)-methyl-amine under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-N-(4-methoxybenzyl)-N-methylquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group in the quinazoline ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
Applications De Recherche Scientifique
2-Chloro-N-(4-methoxybenzyl)-N-methylquinazolin-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Pharmacology: The compound is investigated for its potential as an antibacterial and antifungal agent.
Biochemistry: It is used in studies to understand the interaction of quinazoline derivatives with biological macromolecules.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other biologically active quinazoline derivatives.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-(4-methoxybenzyl)-N-methylquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling and proliferation. By inhibiting these kinases, the compound can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of bacteria and fungi.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Chloro-quinazolin-4-yl)-(3-methoxy-phenyl)-amine
- (2-Chloro-quinazolin-4-yl)-propylamine
- (2-Chloro-quinazolin-4-yl)-(2-p-tolyloxy-propyl)-amine
Uniqueness
2-Chloro-N-(4-methoxybenzyl)-N-methylquinazolin-4-amine is unique due to its specific substitution pattern, which can result in distinct biological activities compared to other quinazoline derivatives. The presence of the 4-methoxy-benzyl group may enhance its ability to interact with certain molecular targets, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
827030-57-9 |
|---|---|
Formule moléculaire |
C17H16ClN3O |
Poids moléculaire |
313.8 g/mol |
Nom IUPAC |
2-chloro-N-[(4-methoxyphenyl)methyl]-N-methylquinazolin-4-amine |
InChI |
InChI=1S/C17H16ClN3O/c1-21(11-12-7-9-13(22-2)10-8-12)16-14-5-3-4-6-15(14)19-17(18)20-16/h3-10H,11H2,1-2H3 |
Clé InChI |
ODIKAAXWUXCNCY-UHFFFAOYSA-N |
SMILES canonique |
CN(CC1=CC=C(C=C1)OC)C2=NC(=NC3=CC=CC=C32)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(TERT-BUTYLAMINO)CARBONYL]PHENYL ACETATE](/img/structure/B8731684.png)
![[4-({[2-(Trifluoromethyl)phenyl]carbamoyl}amino)phenyl]acetic acid](/img/structure/B8731692.png)





![6,6-Dimethyl-2,3,4,5,6,7-hexahydro-1H-cyclopenta[4,5]thieno[2,3-c]pyridin-1-one](/img/structure/B8731730.png)
![3-[(4-Methoxyphenyl)sulfonyl]pyrrolidine hydrochloride](/img/structure/B8731736.png)



